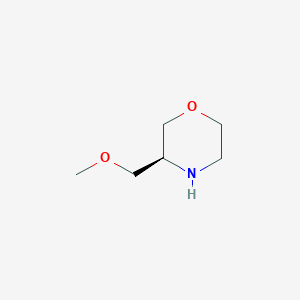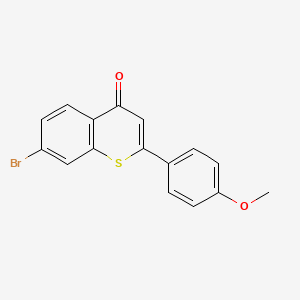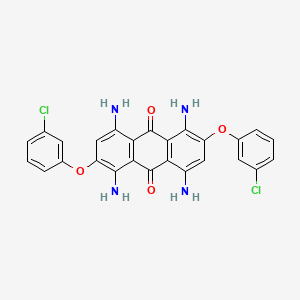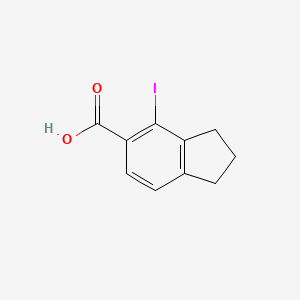
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. Anthracene derivatives, including this compound, are widely used in the fields of organic electronics, photophysics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with aryl boronic acids . This reaction is known for its mild conditions and high yields. Another method involves the Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties .
Scientific Research Applications
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Anthraquinone: Used in the production of dyes and as a precursor for various chemical reactions.
Mitoxantrone: A clinically used anticancer drug with a similar anthracene-based structure.
Uniqueness
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
88605-17-8 |
|---|---|
Molecular Formula |
C20H13ClN2O3 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)17-16(19(12)24)14(22)9-15(18(17)23)26-11-4-2-1-3-5-11/h1-9H,22-23H2 |
InChI Key |
CTPRXOLQYLNZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)

![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)



![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)



